Welcome to the BenchChem Online Store!
molecular formula C15H15N3 B8520862 9-Ethyl-3-(hydrazinylidenemethyl)-9H-carbazole CAS No. 71348-62-4

9-Ethyl-3-(hydrazinylidenemethyl)-9H-carbazole

Cat. No. B8520862
M. Wt: 237.30 g/mol
InChI Key: XCBCSINMFNAKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07445877B2

Procedure details

A quantity of 98% hydrazine monohydrate (50 ml, 1.4 mole, obtained from Aldrich, Milwaukee, Wis.) and 10 ml of triethylamine (obtained from Aldrich, Milwaukee, Wis.) were added to a 250 ml, 2-neck round bottom flask equipped with a mechanical stirrer and an addition funnel. The solution was stirred vigorously at room temperature for a period of 10-15 min. A solution of 9-ethyl-3-carbazolecarboxaldehyde (22.3 g, 0.1 mol, from Aldrich, Milwaukee, Wis.) in 30 ml of tetrahydrofuran (THF) were added slowly to the round bottom flask. After the addition of aldehyde was completed, the reaction mixture was stirred at room temperature for 2 hours. Next, the reaction mixture was diluted with 50 ml of water. A precipitate was collected by filtration and washed repeatedly with water to give crude 9-ethyl-3-carbazolecarboxaldehyde hydrazone, which was used in the next step immediately.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C(N(CC)CC)C.[CH2:11]([N:13]1[C:25]2[CH:24]=[CH:23][C:22]([CH:26]=O)=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH3:12]>O1CCCC1.O>[CH2:11]([N:13]1[C:25]2[CH:24]=[CH:23][C:22]([CH:26]=[N:2][NH2:3])=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred vigorously at room temperature for a period of 10-15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and an addition funnel
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
A precipitate was collected by filtration
WASH
Type
WASH
Details
washed repeatedly with water

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.